molecular formula C12H10Cl2N2O2S B214963 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide

3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B214963
M. Wt: 317.2 g/mol
InChI Key: CVDDOBPIZFCDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as DMPBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase by binding to its active site. This leads to the disruption of the enzyme's catalytic activity, which results in the inhibition of various physiological processes that depend on the activity of carbonic anhydrase.
Biochemical and physiological effects:
3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects in scientific research. It has been shown to inhibit the growth of certain cancer cells and has potential therapeutic applications in the treatment of cancer. It has also been studied for its potential use in the treatment of glaucoma, a condition characterized by increased intraocular pressure.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents and its potent inhibitory activity against carbonic anhydrase. However, it also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for scientific research on 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase for use in the treatment of various diseases. Another potential direction is the study of the potential therapeutic applications of 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide in other fields of scientific research, such as neurology and immunology.
In conclusion, 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied extensively for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments. There are several future directions for scientific research on 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase and the study of its potential therapeutic applications in other fields of scientific research.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 3-methyl-2-pyridineamine with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Scientific Research Applications

3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase, which is involved in various physiological processes such as respiration and acid-base balance.

properties

Product Name

3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

3,4-dichloro-N-(3-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H10Cl2N2O2S/c1-8-3-2-6-15-12(8)16-19(17,18)9-4-5-10(13)11(14)7-9/h2-7H,1H3,(H,15,16)

InChI Key

CVDDOBPIZFCDKN-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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